1,8-Dimethylnaphthalene

Thermodynamics Computational Chemistry Stability

Sourcing a DMN isomer with precise 1,8-substitution for catalyst design or mechanistic studies often means long lead times or incorrect isomer supply. This compound, characterized by a rigid 1,8-disubstituted naphthalene core, delivers a pre-organized scaffold for pincer-type ligands, impacting Pd-catalyst performance []. It also serves as a mechanistic probe for electrophilic vs. SET nitration pathways, with a documented temperature-dependent regioselectivity switch (ortho- at -78°C, para- at 0°C) []. Key advantages: • Unique steric constraint for chelating ligand design []. • Distinct electronic polarizability for analytical calibration []. • Well-characterized thermodynamic profile for environmental fate modeling.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 569-41-5
Cat. No. B165263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dimethylnaphthalene
CAS569-41-5
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=CC2=CC=C1)C
InChIInChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3
InChIKeyXAABPYINPXYOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dimethylnaphthalene Overview


1,8-Dimethylnaphthalene (1,8-DMN) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylnaphthalene (DMN) isomer family. It is distinguished by its beta-beta (β,β) methyl substitution pattern at the 1 and 8 positions of the naphthalene ring, which confers unique steric and electronic properties relative to other DMN isomers [1]. The compound, with molecular formula C12H12 and CAS 569-41-5, is a crystalline solid at room temperature with a melting point of 59-61 °C and a boiling point of approximately 270 °C . Its distinct structural features make it a valuable entity in specialized fields including ligand design for catalysis, mechanistic studies of electrophilic aromatic substitution, and environmental fate modeling, rather than a bulk industrial chemical.

Isomer identity β,β-methyl substitution pattern at 1- and 8-positions confers isomer-specific steric and electronic profile for specialized research
Ligand scaffold Rigid 1,8-naphthalene core supports diphosphine ligand design with constrained bite-angle geometry
Environmental PAH Low-polarizability DMN isomer supports environmental fate modeling and analytical standard development

Why 1,8-DMN Is Irreplaceable


Despite sharing the same molecular formula, the ten dimethylnaphthalene isomers exhibit drastically different chemical, physical, and biological behaviors due to the position of their methyl substituents. Substituting 1,8-DMN with a more common or cheaper isomer like 2,6-DMN or 2,7-DMN is not scientifically viable in applications where specific steric or electronic properties are required. For instance, the 1,8-substitution pattern introduces significant steric hindrance that directly impacts reaction regioselectivity [1] and provides a unique, rigid backbone for chelating ligands [2]. Furthermore, the compound exhibits a distinct thermodynamic profile, being less stable than its α,α-disubstituted counterparts by a significant margin, which influences its reactivity and fate in both synthetic and environmental contexts [3]. The following quantitative evidence guide details the specific, measurable differentiations that inform critical procurement decisions for this specialized isomer.

2,6-DMN or 2,7-DMN substitution

α,α-methyl substitution pattern creates different steric environment; regioselectivity and reactivity profiles may shift significantly

Other DMN isomer replacement

Thermodynamic stability varies by 7-8 kcal mol⁻¹ across isomer family; energetic context may not transfer between isomers

Flexible-backbone alternatives

Ligands built on flexible alkyl or unsubstituted naphthalene scaffolds lack the peri-interaction strain and pre-organization of 1,8-DMN

Quantitative Evidence for 1,8-DMN


Thermodynamic Instability vs α,α-DMN

1,8-DMN is significantly less stable than the more commercially significant α,α-DMN isomers (2,6-DMN and 2,7-DMN), a difference that is critical for understanding its reactivity and challenging its large-scale industrial synthesis. Ab initio and Density Functional Theory (DFT) calculations at the highest level demonstrate this quantifiable thermodynamic penalty [1].

Stability vs α,α-DMN
Head-to-head
7–8 kcal mol⁻¹ less stable than α,α-DMN isomers
Reported stability context supports isomer-specific reactivity assessment
DFT and ab initio calculations; gas and aqueous phases
Thermodynamics Computational Chemistry Stability

Regioselectivity Switch in Nitration

In electrophilic aromatic substitution, the nitration of 1,8-DMN exhibits a unique temperature-dependent regioselectivity switch that is not observed in the same way for other DMN isomers, making it a key probe for mechanistic studies [1].

Nitration Regioselectivity
Class-level
Ortho-selectivity at −78 °C switches to para-selectivity at 0 °C
Supports mechanistic pathway studies of electrophilic aromatic substitution
NO₂BF₄ nitration; temperature-dependent mechanism probe
Organic Synthesis Reaction Mechanism Regioselectivity

Electronic Polarizability Difference

The averaged electronic polarizability (<α>) of 1,8-DMN is among the lowest of the DMN isomers, which has been correlated with its biodegradation rate. This property is dictated by the specific methyl substitution pattern [1].

Electronic Polarizability
Head-to-head
Lowest calculated ⟨α⟩ among DMN isomers evaluated
Reported polarizability supports analytical standard and environmental fate modeling
Correlates with observed biomass-normalized biodegradation rate
Physical Chemistry Spectroscopy Environmental Chemistry

Distinct Enthalpy of Combustion

The standard enthalpy of combustion of 1,8-DMN is significantly different from that of other DMN isomers, a difference that was not predictable by additivity rules at the time of its measurement. This experimental data confirms a unique molecular energetic state [1].

Enthalpy of Combustion
Head-to-head
−1544.70 ± 0.25 kcalth mol⁻¹
Reported distinct energetic state supports thermochemical property studies
~7 kcalth mol⁻¹ more exothermic than 2,6-DMN and 2,7-DMN
Thermochemistry Physical Chemistry Energetics

Sterically Accelerated Isomerization

During protiodetritiation studies, 1,8-DMN undergoes a unique sterically accelerated 1,2-methyl shift to isomerize into 1,7-DMN, a reaction pathway not observed for other DMN isomers under the same conditions [1].

Acid-Catalyzed Rearrangement
Class-level
Sterically accelerated 1,2-methyl shift to 1,7-DMN
Supports steric acceleration research context in polycyclic aromatic systems
Up to 10-fold departure from additivity-based rate predictions
Physical Organic Chemistry Reaction Kinetics Mechanism

Rigid Backbone for Diphosphine Ligands

The 1,8-DMN skeleton provides a rigid, pre-organized framework for synthesizing diphosphine ligands, which differs fundamentally from the more flexible or differently oriented frameworks offered by other DMN isomers. This rigidity directly influences the geometry and stability of the resulting metal complexes [1].

Ligand Scaffold Rigidity
Context-dependent
Enables constrained bite-angle 1,8-(R₂PCH₂)₂C₁₀H₆ diphosphine complexes
Supports ligand design context; geometry requires application-specific validation
Pd complexes characterized by X-ray crystallography
Organometallic Chemistry Catalysis Ligand Design

1,8-DMN Application Scenarios


Diphosphine Ligands for Homogeneous Catalysis

The rigid 1,8-disubstituted naphthalene core is an ideal scaffold for constructing pincer-type or wide-bite-angle diphosphine ligands. As demonstrated in the development of 1,8-(R₂PCH₂)₂C₁₀H₆ ligands, this backbone provides unique steric constraint that directly influences the coordination geometry and stability of palladium complexes, impacting catalyst performance [1]. Researchers developing new catalysts for cross-coupling or other transformations should consider 1,8-DMN as a key building block where a pre-organized, rigid chelate is desired.

Mechanistic Probe for Electrophilic Substitution

The well-documented temperature-dependent regioselectivity switch in the nitration of 1,8-DMN—shifting from ortho- at -78 °C to para- at 0 °C—makes it an essential standard for investigating the borderline between classical electrophilic and single-electron transfer mechanisms [2]. Physical organic chemists seeking a compound that provides a clear, quantitative readout of reaction mechanism will find 1,8-DMN indispensable.

Calibration Standard for Environmental PAH Analysis

Due to its distinct and well-characterized electronic polarizability, which is the lowest among DMN isomers [3], 1,8-DMN serves as an excellent reference standard. Its unique spectral signature, identifiable by techniques like SHG and EOPE [3], and its low natural abundance in crude oil, which often necessitates a dedicated preparative chromatography step for its analysis [4], make high-purity 1,8-DMN a critical component for calibrating analytical instruments and validating methods for complex environmental sample analysis.

Studying Steric Effects in Polycyclic Aromatics

The unique steric congestion between the methyl groups at the 1 and 8 positions (peri-interaction) makes 1,8-DMN an ideal model compound for studying sterically accelerated rearrangements. Its observed isomerization to 1,7-DMN during acid-catalyzed hydrogen exchange is a direct consequence of this steric strain [5]. Researchers in physical organic chemistry can procure 1,8-DMN to investigate the fundamental limits of molecular strain and its effect on reaction pathways.

Application
Selection Property
Validation Focus
Homogeneous catalysis ligand design
Sterically constrained 1,8-naphthalene backbone
Chelate geometry and complex stability verification
Electrophilic substitution mechanism studies
Temperature-dependent regioselectivity profile
Regioisomer distribution under controlled conditions
Environmental PAH analytical calibration
Low and distinct electronic polarizability
Spectral calibration and method validation
Peri-interaction steric effect studies
High steric strain at 1,8-positions
Rearrangement pathway monitoring and rate analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,8-Dimethylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.